molecular formula C15H16N2O3 B12625569 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid CAS No. 920009-26-3

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid

Cat. No.: B12625569
CAS No.: 920009-26-3
M. Wt: 272.30 g/mol
InChI Key: RPKNBISKFNUSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is a heterocyclic compound featuring a partially saturated pyridine ring (3,6-dihydropyridine) fused with a carboxylic acid group at position 1 and a 5-methoxyindole substituent at position 2. This structure is synthetically accessible via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using boronic acid derivatives of dihydropyridine intermediates . The carboxylic acid group enhances solubility and enables interactions with biological targets, making the compound a candidate for pharmaceutical development, particularly in enzyme inhibition or receptor modulation .

Properties

CAS No.

920009-26-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c1-20-11-2-3-14-12(8-11)13(9-16-14)10-4-6-17(7-5-10)15(18)19/h2-4,8-9,16H,5-7H2,1H3,(H,18,19)

InChI Key

RPKNBISKFNUSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Efficiency and Yield

The one-pot synthesis method generally offers higher yields due to reduced processing time and fewer purification steps compared to multistep approaches. However, multistep methods allow for more control over individual reaction conditions, which can lead to purer products.

Scalability

Scalability is a crucial factor in industrial applications. One-pot syntheses tend to be more scalable due to their simplified procedures, while multistep syntheses may require careful optimization at larger scales to maintain yield and quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Indole derivatives, including those related to 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, a crucial process in cancer cell division. For instance, compounds derived from indole structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating their potency in disrupting cancer cell proliferation .

Mechanism of Action
The mechanism often involves the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that specific indole derivatives can bind to the colchicine site on tubulin, stabilizing interactions that prevent microtubule formation and leading to cell death . This dual-targeting approach enhances their efficacy against drug-resistant cancer cells.

Neuroprotective Effects

Alzheimer's Disease
Recent studies have explored the neuroprotective properties of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine derivatives. These compounds have been identified as potential calcium channel blockers and antioxidants. In particular, multi-target dihydropyridines designed with indole motifs have shown promise in reducing oxidative stress and calcium overload in neuronal cells, which are critical factors in Alzheimer's disease pathology .

Anti-inflammatory Properties

Indole derivatives have also been investigated for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating chronic inflammatory diseases. The structure of this compound allows for interactions with various cellular targets involved in inflammation, potentially leading to reduced cytokine production and inflammatory responses.

Pharmacological Studies

Case Studies and Experimental Findings
Several studies have documented the pharmacological profiles of indole-based compounds. For example:

CompoundActivityIC50 (µM)Target
Compound 1Tubulin inhibitor5.0Hepatocellular carcinoma
Compound 2Antiproliferative8.7HeLa cells
Compound 4Dual-targeting agent0.81Tubulin polymerization
Compound 5Vascular disrupting agent0.57MDA-MB-231 cells

These findings highlight the versatility of indole derivatives in targeting multiple pathways relevant to cancer therapy and other diseases .

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the dihydropyridine ring can interact with calcium channels, modulating their activity. This dual interaction can lead to a range of biological effects, including vasodilation and enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues with Dihydropyridine Scaffolds
Compound Name Key Structural Differences Biological Relevance/Applications Reference
tert-Butyl 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate Tert-butyl ester instead of carboxylic acid; trifluoromethylphenyl substituent Intermediate in kinase inhibitor synthesis
1(2H)-Pyridinecarboxylic acid, 4-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-3,6-dihydro-, ethyl ester Ethyl ester group; indole linked via carbonyl Pharmaceutical research (drug delivery systems)
4-(2-Fluoro-6-(trifluoromethyl)phenyl)piperidine hydrochloride Fully saturated piperidine ring; fluorinated aryl group Retinol-binding protein antagonist

Key Observations :

  • The carboxylic acid in the target compound improves water solubility compared to ester derivatives (e.g., ethyl or tert-butyl esters), which may enhance bioavailability .
Functional Analogues with Indole Moieties
Compound Name Key Structural Features Pharmacological Activity Reference
4-(5-Methoxy-1H-indol-3-yl)-6-methyl-3(2H)-pyridazinone Pyridazinone core instead of dihydropyridine Antidiabetic screening (Balanites aegyptiaca study)
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidin-1-yl)-1-methylindole-3-carboxylic acid Oxazole-piperidine-indole hybrid Anticancer or anti-inflammatory applications

Key Observations :

  • The oxazole-piperidine extension in introduces bulkier substituents, which may improve target affinity but reduce metabolic stability.

Physicochemical Properties :

  • Molecular Weight : ~298 g/mol (estimated for C₁₆H₁₅N₂O₃), lower than fluorinated analogues (e.g., ’s compound 64: 411.45 g/mol).
  • Polarity : Carboxylic acid group increases polarity (logP ~1.5) compared to ester derivatives (logP ~3.0) .

Biological Activity

The compound 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is a member of the dihydropyridine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a dihydropyridine core linked to a methoxy-substituted indole moiety, which contributes to its diverse biological activities. Its structure can be illustrated as follows:

Chemical Structure C15H16N2O3\text{Chemical Structure }C_{15}H_{16}N_{2}O_{3}

Anticancer Activity

Recent studies indicate that compounds related to 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine have shown significant anticancer properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This leads to cell cycle arrest at the G2/M phase, effectively inhibiting tumor growth .
  • In Vivo Studies : In xenograft models, related compounds have demonstrated up to 75.4% inhibition of tumor growth without notable toxicity, suggesting a favorable therapeutic index .
CompoundIC50 (μM)Mechanism
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine0.57 (tubulin polymerization)Apoptosis induction
Related Indole Derivative102 (MDA-MB-231 cells)G2/M arrest

Neuroprotective Effects

The compound exhibits neuroprotective properties by blocking calcium channels and exhibiting antioxidant effects. This dual mechanism is particularly relevant for conditions such as Alzheimer's disease:

  • Calcium Channel Blockade : Studies have shown that this compound can block Ca2+^{2+} channels effectively, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .
  • Antioxidant Activity : The antioxidant capacity of the compound has been quantified using Trolox equivalents, showing significant protective effects against oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of 102 nM, indicating potent cytotoxicity. The mechanism involved disruption of microtubule structures and inhibition of cell migration, confirming its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

Research on multi-target dihydropyridines indicated that derivatives of this compound could reduce neurotoxicity in neuron cells exposed to glutamate. The protective effect was attributed to both calcium channel blockade and antioxidant activity, showcasing its potential in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid?

  • Methodology : The synthesis typically involves stereoselective nucleophilic addition and cyclization. For example, Garner’s aldehyde can serve as a chiral starting material, reacting with tert-butyldimethylsilyl propargyl ether under n-BuLi/HMPA conditions to form intermediates (e.g., 9 in ). Subsequent steps include Lindlar catalyst hydrogenation (to control double-bond geometry) and Boc protection/deprotection for regioselective functionalization. Critical steps are monitored via LCMS and NMR to ensure intermediate purity .

Q. How is the compound characterized analytically, and what are the key spectral markers?

  • Methodology :

  • HPLC/LCMS : Retention time and mass-to-charge ratio (e.g., LCMS retention time: 3.31 min, m/z 382.2 [M+H]⁺ for intermediates) confirm molecular weight and purity .
  • NMR : Key signals include the indole NH proton (~10-12 ppm), methoxy group (~3.8 ppm), and dihydropyridine protons (5.5-6.5 ppm for olefinic protons). Carbonyl carbons (160-180 ppm) in the carboxylic acid and Boc groups are critical for structural validation .

Q. What are the common impurities or byproducts observed during synthesis?

  • Methodology : Regioisomers (e.g., cis/trans dihydropyridines) and incomplete Boc deprotection are frequent. Column chromatography (silica gel, EtOAc/heptane gradients) or preparative HPLC resolves these. For example, Pd-catalyzed cross-coupling reactions may yield regioisomeric pyrrolo-pyridines, requiring stringent purification .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized in the synthesis of dihydropyridine intermediates?

  • Methodology : Stereoselectivity is controlled via reaction temperature, ligand choice, and solvent polarity. For example, low temperatures (-78°C) during nucleophilic addition to Garner’s aldehyde favor anti-Felkin-Anh products (trans isomers). Chiral ligands like tert-butyl XPhos in Pd-catalyzed couplings enhance enantiomeric excess (e.g., 95% ee in tert-butyl dihydropyridine derivatives) .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modifying the methoxy group (e.g., replacing with Cl or CF₃) alters metabolic stability and receptor binding. For example, fluorinated analogs (e.g., 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine derivatives) show improved mGluR1 antagonism in rodent models .
  • Docking Studies : Computational modeling (e.g., AutoDock Vina) identifies key interactions with targets like 5-lipoxygenase-activating protein (FLAP), where the indole moiety occupies hydrophobic pockets .

Q. How can reaction yields be improved in multi-step syntheses involving dihydropyridine intermediates?

  • Methodology :

  • Catalyst Optimization : Pd(dppf)Cl₂/Cs₂CO₃ systems enhance Suzuki-Miyaura coupling efficiency (75% yield for tert-butyl 4-(6-carbamoylpyridinyl)dihydropyridines) .
  • Inert Atmosphere Control : Degassing solvents (e.g., 1,2-dimethoxyethane) minimizes side reactions during Pd-catalyzed steps .

Q. What are the challenges in interpreting NMR data for diastereomeric mixtures of this compound?

  • Methodology : Advanced techniques like NOESY (to detect spatial proximity of protons) and chiral shift reagents differentiate diastereomers. For example, axial vs. equatorial protons in the dihydropyridine ring show distinct coupling constants (J = 8-12 Hz for trans vs. 2-4 Hz for cis) .

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting yields for tert-butyl-protected intermediates?

  • Analysis : Variations arise from catalyst loading (e.g., 5 mol% Pd vs. 10 mol% Pd), solvent polarity (DMF vs. THF), and workup protocols. For instance, tert-butyl 4-(pyrimidinyl)dihydropyridine synthesis yields 57% under Pd(dppf)Cl₂/Cs₂CO₃ in 1,2-dimethoxyethane but drops to 40% in THF due to poorer ligand coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.